Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an aminocyclobutyl moiety, which is further connected to a pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable process compared to traditional batch methods
Industrial Production Methods
Industrial production of this compound may involve scaling up the flow microreactor process to accommodate larger quantities. The use of continuous flow systems can enhance the efficiency and consistency of the production process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the BOC group to reveal the free amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as peptides and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate involves the reactivity of the BOC group and the aminocyclobutyl moiety. The BOC group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The pyrrolidone ring provides stability and structural diversity, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid: This compound also features a BOC-protected amine and a cyclobutyl ring but differs in the presence of a benzoic acid moiety.
tert-Butyloxycarbonyl protecting group: Commonly used in organic synthesis to protect amine groups during reactions.
Uniqueness
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate is unique due to its combination of a BOC-protected amine, a cyclobutyl ring, and a pyrrolidone ring. This structural arrangement provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-13(5-4-6-13)9-7-10(16)14-8-9/h9H,4-8H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
HUJVFMWGYSPZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2CC(=O)NC2 |
Origin of Product |
United States |
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